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Compound of Interest

Compound Name: 4-Morpholinebutanenitrile

Cat. No.: B183466

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of morpholine and a selection of its
synthetically accessible derivatives: N-acetylmorpholine, N-methylmorpholine, 4-
formylmorpholine, and 4-(2-hydroxyethyl)morpholine. The morpholine scaffold is a cornerstone
in medicinal chemistry, recognized as a "privileged structure" due to its favorable
physicochemical and metabolic properties.[1][2] Its incorporation into drug candidates can
enhance potency, selectivity, and pharmacokinetic profiles.[1][3][4] This guide offers a
foundational spectroscopic dataset to aid researchers in the identification, characterization, and
development of novel morpholine-containing compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for morpholine and its
derivatives. These values are compiled from various sources and represent typical
observations. Experimental conditions such as solvent and instrument frequency can cause
minor variations.

'H NMR Spectral Data

The *H NMR spectra of morpholine derivatives are characterized by two main multiplets
corresponding to the methylene protons adjacent to the oxygen and nitrogen atoms. The
chemical shifts of these protons are significantly influenced by the nature of the substituent on
the nitrogen atom.
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H-2, H-6 (9, H-3, H-5 (9, N-Substituent
Compound Solvent
ppm) ppm) (5, ppm)
Morpholine CDCIs ~3.71 ~2.88 ~1.89 (NH)
N-
_ CDCls ~3.66 ~3.50 ~2.10 (CHs)
Acetylmorpholine
N-
Methylmorpholin CDCIs ~3.68 ~2.40 ~2.30 (CH5)
e
4-
Formylmorpholin  CDCls ~3.72 ~3.58 ~8.05 (CHO)
e
4-(2-
~3.60 (CH20H),
Hydroxyethyllmo  CDCls ~3.70 ~2.55
_ ~2.50 (NCHz2)
rpholine

3C NMR Spectral Data

The 13C NMR spectra of these compounds typically show two signals for the morpholine ring
carbons, corresponding to the carbons adjacent to the oxygen (C-2, C-6) and nitrogen (C-3, C-
5). N-substitution affects the chemical shift of the C-3 and C-5 carbons.
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C-2, C-6 (9, C-3, C-5 (9, N-Substituent
Compound Solvent
ppm) ppm) (5, ppm)
Morpholine CDCIs ~67.2 ~45.9 -
N- ~169.0 (C=0),
CDCls ~66.8 ~45.8, ~41.5
Acetylmorpholine ~21.2 (CHs)
N-
Methylmorpholin CDCIs ~67.0 ~54.8 ~46.2 (CHs)
e
4-
Formylmorpholin  CDCls ~66.7 ~45.5, ~40.5 ~163.2 (CHO)
e
4-(2-
~60.9 (CH20H),
Hydroxyethyllmo  CDCls ~67.1 ~59.5
_ ~53.8 (NCH2)
rpholine

FT-IR Spectral Data

The FT-IR spectra provide information about the functional groups present in the molecules.
Key vibrational frequencies are listed below.
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C-0-C Cc=0
C-N Stretch  N-H Bend O-H Stretch
Compound Stretch Stretch
(cm™?) (cm™?) (cm™)
(cm™?) (cm™?)
Morpholine ~1115 ~1140 ~1455 - ~3330 (N-H)
N-
Acetylmorpho  ~1113 ~1028 - ~1645 -
line
N-
Methylmorph ~1115 ~1140 - - -
oline
4-
Formylmorph ~ ~1113 ~1070 - ~1670 -
oline
4-(2-
~3400
Hydroxyethyl) ~1115 ~1135 - -
(broad)

morpholine

Mass Spectrometry Data (Electron lonization)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compounds. The molecular ion peak (M*) and major fragment ions are reported.

Major Fragment

Compound Molecular Weight Molecular lon (m/z)

lons (m/z)
Morpholine 87.12 87 57, 56, 42, 30
N-Acetylmorpholine 129.16 129 86, 70, 57, 43
N-Methylmorpholine 101.15 101 100, 71, 58, 42
4-Formylmorpholine 115.13 115 86, 57, 56
4-(2-
Hydroxyethyl)morpholi  131.17 131 100, 86, 71, 57
ne
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UV-Vis Spectral Data

UV-Vis spectroscopy is primarily useful for compounds containing chromophores. For the
compounds listed, significant absorption is generally observed only in the far UV region, unless
a chromophoric substituent is present on the nitrogen.

Compound Solvent Amax (nm)
Morpholine Water < 200
N-Acetylmorpholine Ethanol ~208
N-Methylmorpholine Water <200
4-Formylmorpholine Ethanol ~210
4-(2-Hydroxyethyl)morpholine Water <200

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques cited. Instrument-
specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of
a deuterated solvent (e.g., CDCl3, DMSO-de).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (&
= 0.00 ppm).

» Data Acquisition: Acquire *H and 3C NMR spectra on a 300 MHz or higher field NMR
spectrometer. For 13C NMR, a proton-decoupled spectrum is typically obtained.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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o Sample Preparation: For neat liquids, a drop of the sample is placed between two KBr or
NaCl plates.[5] Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the liquid
is placed directly on the ATR crystal.[6]

o Background Spectrum: Record a background spectrum of the empty plates or the clean ATR
crystal.

o Sample Spectrum: Record the spectrum of the sample.

o Data Analysis: The background spectrum is automatically subtracted from the sample
spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
volatile organic solvent such as methanol or acetonitrile.[7]

« lonization: Introduce the sample into the mass spectrometer. Electron lonization (El) is a
common method for these types of compounds.

o Mass Analysis: The instrument separates the resulting ions based on their mass-to-charge
ratio (m/z).

Detection: The detector records the abundance of each ion, generating a mass spectrum.

UV-Visible (UV-Vis) Spectroscopy

o Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent
(e.g., ethanol, water, hexane) in a quartz cuvette. The concentration should be adjusted to
obtain an absorbance reading between 0.1 and 1.0.[8]

» Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

[°]

o Sample Measurement: Record the UV-Vis spectrum of the sample solution over the desired
wavelength range (typically 200-800 nm).
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» Data Analysis: The wavelength of maximum absorbance (Amax) is determined from the
spectrum.

Signaling Pathway and Experimental Workflow

The morpholine moiety is a key component in many inhibitors of the Phosphoinositide 3-kinase
(PI3K) signaling pathway, which is often dysregulated in cancer.[3][10] The diagram below
illustrates a simplified PISK/Akt/mTOR signaling pathway and the role of a morpholine-
containing inhibitor.
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Caption: Simplified PI3K/Akt/mTOR signaling pathway with a morpholine-containing inhibitor
targeting PI3K.

The following diagram illustrates a general workflow for the spectroscopic analysis of a newly
synthesized morpholine-containing compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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